molecular formula C10H18BrNSSi B567762 5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole CAS No. 1245782-59-5

5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole

Cat. No. B567762
M. Wt: 292.31
InChI Key: RKBPKSMLIGSKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole” is a chemical compound with the empirical formula C9H16BrBSSi . It is a solid substance .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

One of the primary applications of 5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole is in organic synthesis, where it serves as a precursor or intermediate for various chemical transformations. For example, it's involved in the synthesis of thiocyanates, halogenated derivatives, and nitration reactions, providing access to a range of substituted thiazoles and other heterocyclic compounds (Saldabol, Popelis, & Slavinska, 2002). This demonstrates its utility in constructing complex molecular architectures, essential for developing new materials and active pharmaceutical ingredients.

Antitumor and Antiviral Research

Research on derivatives of 5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole has shown promising results in antitumor and antiviral applications. Specific analogs have been evaluated for their antitumor activities against various cancer cell lines, revealing compounds with potent inhibitory effects (Li et al., 2016). Additionally, 1,2,3-Triazole analogs of the compound have been prepared and assessed as inhibitors of HIV-1 replication, demonstrating significant anti-HIV-1 activity, which underscores its potential in designing new antiviral therapies (Alvarez et al., 1994).

Photophysical Properties

The synthesis and study of derivatives of 5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole have also extended to the investigation of their photophysical properties. Such studies are crucial for developing novel optical materials, sensors, and organic electronics. For instance, the synthesis of 5-N-Arylamino-4-methylthiazoles from 4-methylthiazole, involving direct C–H arylations, bromination, and Pd-catalyzed Buchwald–Hartwig aminations, has provided insights into the luminescence properties of these compounds, which could be tuned by substituent modifications (Murai et al., 2017).

properties

IUPAC Name

(5-bromo-4-methyl-1,3-thiazol-2-yl)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNSSi/c1-7-8(11)13-9(12-7)14(5,6)10(2,3)4/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBPKSMLIGSKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)[Si](C)(C)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676661
Record name 5-Bromo-2-[tert-butyl(dimethyl)silyl]-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole

CAS RN

1245782-59-5
Record name 5-Bromo-2-[tert-butyl(dimethyl)silyl]-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.